6,8-Dibromoquinazolin-4(3H)-one is a brominated derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities. This compound is particularly notable for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell replication. The molecular formula for 6,8-dibromoquinazolin-4(3H)-one is C_9H_5Br_2N_2O, and it has been studied for various applications in medicinal chemistry, including its roles in cancer treatment and antimicrobial activity .
6,8-Dibromoquinazolin-4(3H)-one is classified under quinazolinones, which are a subset of heterocyclic compounds. These compounds are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine-like ring. The presence of bromine atoms at the 6 and 8 positions enhances the compound's reactivity and biological activity. The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings for research purposes .
The synthesis of 6,8-dibromoquinazolin-4(3H)-one typically involves the bromination of quinazolinone derivatives. A common method includes:
The molecular structure of 6,8-dibromoquinazolin-4(3H)-one features a quinazolinone core with two bromine substituents at positions 6 and 8.
6,8-Dibromoquinazolin-4(3H)-one can undergo several types of chemical reactions:
The primary mechanism by which 6,8-dibromoquinazolin-4(3H)-one exerts its biological effects is through the inhibition of dihydrofolate reductase (DHFR).
6,8-Dibromoquinazolin-4(3H)-one has several scientific applications:
6,8-Dibromoquinazolin-4(3H)-one is a halogenated derivative of the quinazolin-4(3H)-one heterocyclic system. Its core structure consists of a fused bicyclic framework featuring a benzene ring fused to a pyrimidin-4(3H)-one ring. The defining molecular features include:
The bromine atoms significantly influence the compound’s electronic properties, creating electron-deficient regions that facilitate nucleophilic substitution or metal-catalyzed cross-coupling reactions. The N₃-H moiety exhibits tautomerism, allowing the compound to exist in lactam-lactim forms, though the lactam form predominates [1] [3]. Common synthetic modifications occur at positions 2, 3, and N₃, enabling diverse derivatives with tailored biological activities.
Table 1: Representative Derivatives and Their Molecular Identities
Substituent Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-Methyl-3-benzyl | C₁₅H₁₀Br₂N₂O | 382.06 | Lipophilic benzyl group at N₃; methyl at C₂ |
2,3-Dimethyl | C₁₀H₈Br₂N₂O | 331.99 | Methyl groups at C₂ and N₃ enhancing planarity |
3-Cyclohexyl | C₁₄H₁₄Br₂N₂O | 386.08 | Aliphatic cyclohexyl at N₃ improving bioavailability |
3-[2-(Isopropylamino)ethyl]-2-methyl | C₁₄H₁₇Br₂N₃O | 410.12 | Basic side chain enabling salt formation |
Quinazolinones have been studied since the late 19th century, with natural derivatives like vasicine (from Adhatoda vasica) inspiring synthetic exploration. The 6,8-dibromo variant emerged prominently in the 2000s as a strategic pharmacophore, leveraging bromine’s dual role:
Early synthetic routes involved direct bromination of quinazolin-4(3H)-one precursors using bromine or N-bromosuccinimide. Modern approaches utilize 3,5-dibromoanthranilic acid as a precursor, cyclized with formamides or aldehydes to construct the quinazolinone core [3] . The compound’s crystallinity and moderate solubility facilitated purification and characterization, accelerating its adoption in drug discovery.
6,8-Dibromoquinazolin-4(3H)-one derivatives exhibit broad pharmacological profiles, primarily attributed to:
Antibacterial and Antifungal Applications
Derivatives with thiadiazole or thiazolidinone appendages demonstrate potent activity against resistant pathogens. Key findings include:
Table 2: Antimicrobial Activity of Select Derivatives
Derivative Structure | Bacterial Activity (MIC, µg/mL) | Fungal Activity (MIC, µg/mL) |
---|---|---|
2-(4-(2-Phenyl-6,8-dibromoquinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli: 1.56; L. monocytogenes: 1.56; S. typhimurium: 3.125 | Not significant |
2-(4-(2-Phenyl-6,8-dibromoquinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Weak against bacteria | C. albicans: 0.78; A. flavus: 0.097 |
Pyrazolyl-quinazolinone derivatives [3] | Moderate against Gram-positive pathogens | Moderate against C. albicans |
Anticancer Mechanisms
Derivatives target multiple oncogenic pathways:
Table 3: Anticancer Activity of Lead Derivatives
Derivative | Biological Target | Cell Line Activity (IC₅₀) | Mechanistic Insights |
---|---|---|---|
Compound 17 [4] | EGFR/Autophagy | MCF-7: 0.06 µM | Apoptosis enhancer; autophagy inhibitor |
Compound 18d [7] | VEGFR-2 | HepG-2: 3.74 µM; MCF-7: 5.00 µM | Anti-angiogenic; suppresses tumor neovascularization |
2,3-Dimethyl derivative [8] | Undefined | Moderate activity | DNA intercalation confirmed via fluorescence studies |
The structural versatility of 6,8-dibromoquinazolin-4(3H)-one continues to drive rational drug design, particularly for antimicrobial and oncology applications where halogen bonding and scaffold rigidity are advantageous [2] [4] [7].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1